hexahydroindolizin-5(1H)-one
CAS No.: 32537-55-6
Cat. No.: VC11696467
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32537-55-6 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |
| Standard InChI | InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2 |
| Standard InChI Key | RDPDXQHZOLPNMZ-UHFFFAOYSA-N |
| SMILES | C1CC2CCCN2C(=O)C1 |
| Canonical SMILES | C1CC2CCCN2C(=O)C1 |
Introduction
Structural and Molecular Characteristics
Hexahydroindolizin-5(1H)-one features a bicyclic framework comprising a six-membered piperidine ring fused to a five-membered pyrrolidine ring, with a ketone group at the 5-position. The compound’s IUPAC name is 2,3,5,7,8,8a-hexahydro-1H-indolizin-5-one, and its canonical SMILES representation is . The ketone moiety introduces polarity, influencing solubility and reactivity, while the fused ring system confers rigidity, affecting conformational dynamics and intermolecular interactions.
Comparative analysis with its positional isomer, hexahydroindolizin-6(5H)-one (CAS 104779-11-5), reveals distinct electronic properties due to ketone placement. The 5-keto derivative exhibits greater electron deficiency in the piperidine ring, enhancing its susceptibility to nucleophilic attack at the α-carbon.
Synthesis Methodologies
Metal-Free Biscyclization Strategies
A groundbreaking advancement in the synthesis of hexahydroindolizin-5(1H)-one involves a metal-free [3 + 2 + 1]/[2 + 2 + 1] biscyclization protocol (Figure 1). This method, reported by Li et al. , utilizes α,β-unsaturated ketones and ammonium acetate under mild conditions to construct the indolizine core with concomitant functionalization. Key steps include:
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Formation of a conjugated enamine intermediate via condensation between the ketone and ammonia.
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Electrophilic cyclization driven by intramolecular hydrogen bonding, yielding the bicyclic framework.
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Aromatization through dehydrogenation, stabilized by resonance effects.
This approach achieves yields of 68–82% with excellent regioselectivity, avoiding transition-metal catalysts and harsh reagents .
Physicochemical Properties
Hexahydroindolizin-5(1H)-one exhibits the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 139.19 g/mol |
| Melting Point | 98–102°C (predicted) |
| Solubility | Moderate in polar solvents |
| LogP (Octanol-Water) | 0.87 (estimated) |
The ketone group confers moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its logP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration in drug candidates.
Industrial and Research Applications
Pharmaceutical Intermediate
Hexahydroindolizin-5(1H)-one serves as a precursor to alkaloids and neuroactive agents. For example, its derivative 1-(1,3-dithian-2-ylidene)hexahydroindolizin-5(1H)-one (Figure 2) is investigated for dual-action antimicrobial and antitumor properties.
Chemical Synthesis Building Block
The compound’s ketone and amine functionalities enable diverse transformations:
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